N-(naphthalen-1-yl)-2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
N-(NAPHTHALEN-1-YL)-2-(2-PHENYLACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a naphthalene group, a phenylacetamido group, and a cyclopenta[b]thiophene ring, making it a unique and potentially useful molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(NAPHTHALEN-1-YL)-2-(2-PHENYLACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the cyclopenta[b]thiophene ring and the subsequent attachment of the naphthalene and phenylacetamido groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the cyclopenta[b]thiophene ring through cyclization of appropriate precursors.
Amidation Reactions: Introduction of the phenylacetamido group via amidation reactions.
Aromatic Substitution: Attachment of the naphthalene group through aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(NAPHTHALEN-1-YL)-2-(2-PHENYLACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or products.
Reduction: Reduction reactions can alter the functional groups or the overall structure.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(NAPHTHALEN-1-YL)-2-(2-PHENYLACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other heterocyclic molecules with comparable structures, such as:
Thiophene Derivatives: Compounds containing the thiophene ring.
Naphthalene Derivatives: Compounds with a naphthalene moiety.
Amide-Containing Compounds: Molecules with amide functional groups.
Uniqueness
The uniqueness of N-(NAPHTHALEN-1-YL)-2-(2-PHENYLACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C26H22N2O2S |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-naphthalen-1-yl-2-[(2-phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C26H22N2O2S/c29-23(16-17-8-2-1-3-9-17)28-26-24(20-13-7-15-22(20)31-26)25(30)27-21-14-6-11-18-10-4-5-12-19(18)21/h1-6,8-12,14H,7,13,15-16H2,(H,27,30)(H,28,29) |
InChI Key |
NNRYRNPYRDCASE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)NC3=CC=CC4=CC=CC=C43)NC(=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
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